molecular formula C13H11N3S2 B061948 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline CAS No. 175137-24-3

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

Cat. No.: B061948
CAS No.: 175137-24-3
M. Wt: 273.4 g/mol
InChI Key: ZAHRXNPMQCLHGP-UHFFFAOYSA-N
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Description

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is a useful research compound. Its molecular formula is C13H11N3S2 and its molecular weight is 273.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Induction in Cancer Therapy

A significant application of this compound is in the development of potent apoptosis inducers. Kemnitzer et al. (2009) discovered that derivatives of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline, specifically 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines, were found to be potent inducers of apoptosis. These compounds showed high efficacy in inhibiting tubulin polymerization, leading to apoptosis in T47D human breast cancer cells with EC50 values as low as 0.004-0.008μM, and were highly active in the MX-1 breast cancer model (Kemnitzer et al., 2009).

Accelerated Synthesis for Chemical Libraries

Phoujdar et al. (2008) reported on the microwave-based synthesis of novel thienopyrimidine bioisosteres, highlighting the efficiency of creating libraries of 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines for research purposes. This methodology significantly reduces synthesis time to just 2 hours, facilitating rapid testing and development of new compounds (Phoujdar et al., 2008).

Antimicrobial Activity

Research by Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines, derivatives related to this compound. The study synthesized and tested various compounds, some of which showed promising in vitro antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Cyclin-Dependent Kinase Inhibition

Wang et al. (2004) focused on the development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, which are crucial for cancer therapy due to their role in cell cycle regulation. This research highlighted the potential of thienopyrimidine derivatives in inhibiting CDK2, a key enzyme in cell cycle control, with applications in cancer treatment (Wang et al., 2004).

Novel Synthesis Routes and Biological Activities

Song (2007) presented a facile synthesis route for new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives with significant biological activities. This work contributed to the expanding library of thienopyrimidine derivatives, highlighting their importance in medicinal chemistry for their potent VEGF receptor-2 kinase inhibition and potential therapeutic applications in psychosis and memory impairment treatment (Song, 2007).

Future Directions

The potential of pyrimidine derivatives, including “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRXNPMQCLHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380580
Record name 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-24-3
Record name 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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